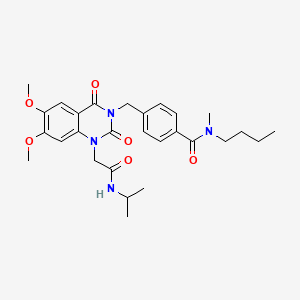
N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule, likely containing functional groups such as amides, ethers, and possibly a quinazolinone group . These functional groups can have various properties and reactivities, which would influence the overall behavior of the molecule.
Chemical Reactions Analysis
The chemical reactions a compound can undergo are largely determined by its functional groups. For example, n-butylamine, which might be a part of your compound, can react with alcohols over alumina to form other amines .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For example, n-butylamine, a possible component of your compound, is a colorless liquid with a fishy, ammonia-like odor .科学的研究の応用
Tumor Proliferation Imaging and Therapy
One of the significant applications of this compound is in the assessment of cellular proliferation in tumors using PET imaging techniques. A study by Dehdashti et al. (2013) investigated a cellular proliferative marker, closely related in structure to the compound of interest, for its safety, dosimetry, and feasibility in imaging tumor proliferation in patients with newly diagnosed malignant neoplasms. The results showed significant correlations between the uptake of the compound and Ki-67, a proliferative marker, suggesting its potential in evaluating the proliferative status of solid tumors with minimal adverse effects and safe dosage levels for clinical trials (Dehdashti et al., 2013).
Sigma-2 Receptor Probing
Another study focused on the synthesis and evaluation of benzamide analogs, closely related to the mentioned compound, as probes for sigma-2 receptors. The research by Xu et al. (2005) found that one of these analogs showed high affinity for sigma-2 receptors, indicating its utility in studying these receptors in vitro. This has implications for understanding various physiological and pathological processes, including cancer and neurodegenerative diseases (Xu et al., 2005).
Antitumor Activity and DNA Interaction
Compounds with similar structural features have been synthesized and evaluated for their in vitro antitumor activity and interaction with DNA. Sami et al. (1995) synthesized derivatives with amino and acylamino groups, showing a strong dependence of antitumor potency on substitution position, with certain derivatives displaying significantly higher potency than the parent compound. This highlights the potential of structurally related compounds in chemotherapy, offering insights into designing more effective antitumor agents (Sami et al., 1995).
Synthesis and Chemical Characterization
Research on the synthesis and chemical characterization of compounds with similar structures has provided valuable insights into their potential applications. For example, the study by Deady et al. (2001) on the synthesis and cytotoxicity of benzimidazo[2,1-a]isoquinolines suggests the importance of structural modifications in enhancing biological activity. Such studies contribute to the foundational knowledge necessary for the development of new therapeutic agents (Deady et al., 2001).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-butyl-4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(propan-2-ylamino)ethyl]quinazolin-3-yl]methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O6/c1-7-8-13-30(4)26(34)20-11-9-19(10-12-20)16-32-27(35)21-14-23(37-5)24(38-6)15-22(21)31(28(32)36)17-25(33)29-18(2)3/h9-12,14-15,18H,7-8,13,16-17H2,1-6H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHXICKZGXUHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NC(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-((1-(2-(isopropylamino)-2-oxoethyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

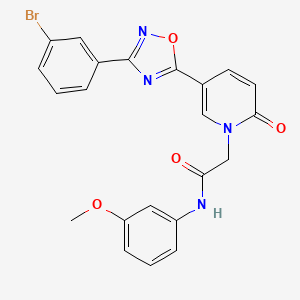
![7-Chloro-6-methyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590544.png)
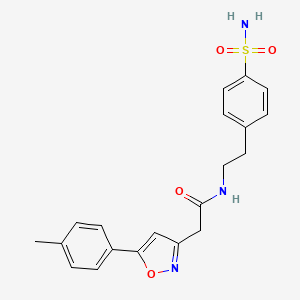

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2590548.png)
![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-hydrazinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2590551.png)
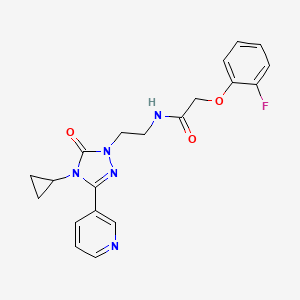
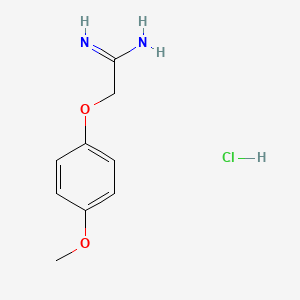
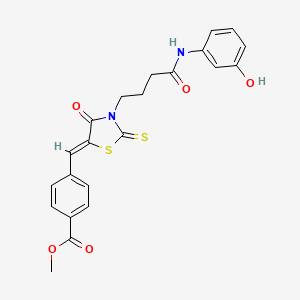
![N-(4-bromo-3-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2590560.png)
![6-(morpholinosulfonyl)-3-(4-nitrobenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2590561.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-cyclobutylpropanamide](/img/structure/B2590564.png)
![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanamine dihydrochloride](/img/structure/B2590565.png)